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molecular formula C7H11NO B1396192 Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- CAS No. 96896-09-2

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-

Cat. No. B1396192
M. Wt: 125.17 g/mol
InChI Key: XRSFPEFHACEZSM-OLQVQODUSA-N
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Patent
US08178575B2

Procedure details

5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester 1e (0.32 g, 1.42 mmol) was dissolved in 10 mL of dichloromethane, and trifluoroacetic acid (3.27 mL, 42.7 mmol) was then added to the solution in an ice-water bath. Upon completion of the addition, the reaction mixture was stirred at 0° C. for 30 minutes, then the solvent was evaporated to dryness to obtain the title compound hexahydro-cyclopenta[c]pyrrol-5-one triflutate 1f which was directly used in the further reaction.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)NCC([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1C#N)=O)(C)(C)C.F[C:20](F)(F)[C:21]([OH:23])=O.Cl[CH2:27]Cl>>[CH2:15]1[CH:14]2[CH2:27][C:21](=[O:23])[CH2:20][CH:13]2[CH2:12][NH:11]1

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(=O)N1C(CCC1)C#N)=O
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
3.27 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1NCC2C1CC(C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08178575B2

Procedure details

5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester 1e (0.32 g, 1.42 mmol) was dissolved in 10 mL of dichloromethane, and trifluoroacetic acid (3.27 mL, 42.7 mmol) was then added to the solution in an ice-water bath. Upon completion of the addition, the reaction mixture was stirred at 0° C. for 30 minutes, then the solvent was evaporated to dryness to obtain the title compound hexahydro-cyclopenta[c]pyrrol-5-one triflutate 1f which was directly used in the further reaction.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)NCC([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1C#N)=O)(C)(C)C.F[C:20](F)(F)[C:21]([OH:23])=O.Cl[CH2:27]Cl>>[CH2:15]1[CH:14]2[CH2:27][C:21](=[O:23])[CH2:20][CH:13]2[CH2:12][NH:11]1

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(=O)N1C(CCC1)C#N)=O
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
3.27 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1NCC2C1CC(C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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